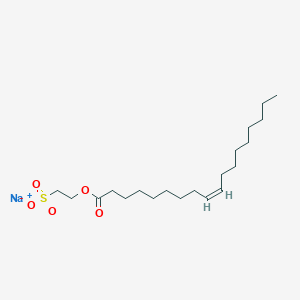
Octyl 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 4-aminobenzoate, also known as octinoxate, is an organic compound commonly used as a UV filter in sunscreens and other cosmetic products. It is a colorless oily liquid with a slightly floral odor and is soluble in most organic solvents. Octyl 4-aminobenzoate is a derivative of para-aminobenzoic acid (PABA), which was the first UV filter to be used in sunscreens. However, PABA has been found to cause allergic reactions in some individuals, and octyl 4-aminobenzoate was developed as a safer alternative.
Wirkmechanismus
Octyl 4-aminobenzoate absorbs UVB radiation by converting the energy into heat, which is dissipated harmlessly. It does not penetrate the skin to a significant extent and is considered safe for topical use. However, some studies have suggested that octyl 4-aminobenzoate may have endocrine-disrupting effects and could interfere with hormone function.
Biochemische Und Physiologische Effekte
Octyl 4-aminobenzoate has been shown to be well-tolerated by the skin and has low toxicity. However, some individuals may experience allergic reactions or skin irritation. Additionally, there is concern that octyl 4-aminobenzoate may have negative effects on aquatic ecosystems, as it has been detected in wastewater and can accumulate in aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Octyl 4-aminobenzoate is a widely used UV filter in sunscreens and other cosmetic products, and its properties have been extensively studied. It is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, its potential endocrine-disrupting effects and negative impact on aquatic ecosystems should be considered when using it in research.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to octyl 4-aminobenzoate. One potential direction is to investigate its potential endocrine-disrupting effects and the mechanisms by which it may interfere with hormone function. Additionally, the environmental impact of octyl 4-aminobenzoate on aquatic ecosystems should be further studied. Finally, there is a need for the development of new UV filters that are safer and more effective than current options, including octyl 4-aminobenzoate.
Synthesemethoden
Octyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of octyl 4-aminobenzoate and water. The product can be purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Octyl 4-aminobenzoate has been extensively researched for its UV-absorbing properties and its use in sunscreens. It has been found to effectively absorb UVB radiation, which is responsible for sunburn and skin cancer. Additionally, octyl 4-aminobenzoate has been shown to have a synergistic effect with other UV filters, such as avobenzone and titanium dioxide, to provide broad-spectrum protection against UVA and UVB radiation.
Eigenschaften
CAS-Nummer |
14309-41-2 |
|---|---|
Produktname |
Octyl 4-aminobenzoate |
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
octyl 4-aminobenzoate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3 |
InChI-Schlüssel |
XOEUGELJHSUYGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)N |
Andere CAS-Nummern |
14309-41-2 |
Löslichkeit |
3.98e-06 M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[G]chrysene](/img/structure/B86070.png)










![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)

